molecular formula C15H10NO3.Na B232915 Rubomycin F CAS No. 144285-59-6

Rubomycin F

Cat. No.: B232915
CAS No.: 144285-59-6
M. Wt: 599.6 g/mol
InChI Key: YMPKVNDJETUUPT-UHFFFAOYSA-N
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Scientific Research Applications

Rubomycin F has a wide range of scientific research applications:

Mechanism of Action

Rubomycin F forms a stable complex with DNA and interferes with the nucleic acid synthesis . It is a cell-cycle nonspecific agent, but its cytotoxic effects are mostly marked in the S-phase . It also has immunosuppressant and antibacterial effects .

Safety and Hazards

Rubomycin F, like other antibiotics, should be used judiciously to prevent the development of resistance . Side effects can include nausea, vomiting, diarrhea, stomach pain/cramping, and loss of appetite . Serious side effects can include signs of liver disease, unusual tiredness, muscle weakness, trouble speaking, blurred vision, drooping eyelids, hearing loss, severe dizziness, fainting, fast/irregular heartbeat .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rubomycin F is typically obtained from cultures of Streptomyces peucetius and Streptomyces coeruleorubidus. The production process involves the cultivation of these bacteria in a suitable medium, followed by extraction and purification of the compound . The synthesis of rubomycin hydrazones, for example, involves the condensation of rubomycin hydrochloride with an appropriate hydrazide in methanol, with the reaction proceeding at a boil for 3 to 4 hours .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces species. The fermentation broth is then subjected to various extraction and purification steps to isolate the antibiotic. The process is optimized to maximize yield and purity, ensuring the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Rubomycin F undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the quinone moiety in the structure.

    Substitution: Substitution reactions can occur at the amino and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have altered pharmacological properties .

Comparison with Similar Compounds

    Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action but differing in its side effect profile.

    Epirubicin: A derivative of doxorubicin with a slightly different chemical structure, leading to different pharmacokinetics.

    Idarubicin: A synthetic analog of daunorubicin with enhanced efficacy and reduced cardiotoxicity.

Uniqueness: Rubomycin F is unique due to its specific structural features and its historical significance as one of the first anthracyclines discovered. Its use in combination therapies and its role in the development of new drug delivery systems further highlight its importance in medical research .

Properties

IUPAC Name

ethyl N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO12/c1-5-41-29(38)31-16-9-19(42-12(2)24(16)33)43-18-11-30(39,13(3)32)10-15-21(18)28(37)23-22(26(15)35)25(34)14-7-6-8-17(40-4)20(14)27(23)36/h6-8,12,16,18-19,24,33,35,37,39H,5,9-11H2,1-4H3,(H,31,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPKVNDJETUUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932283
Record name 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-{[ethoxy(hydroxy)methylidene]amino}hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144285-59-6
Record name Rubomycin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144285596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-{[ethoxy(hydroxy)methylidene]amino}hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.